1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₃N₃O₄S₂. This compound is notable for its unique structure, which includes a benzothiadiazole ring, a sulfonyl group, and a piperidine ring. It is primarily used in proteomics research and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the benzothiadiazole ring. The synthetic route may include the following steps:
Formation of Benzothiadiazole Ring: This can be achieved through the reaction of o-phenylenediamine with sulfur and nitrous acid.
Introduction of Sulfonyl Group: The benzothiadiazole ring is then sulfonated using chlorosulfonic acid.
Formation of Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reaction: The sulfonated benzothiadiazole is then coupled with the piperidine ring through a carboxylation reaction, typically using reagents like sodium hydride and carbon dioxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted derivatives of the original compound.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The benzothiadiazole ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid: This compound has a similar structure but with the carboxyl group positioned differently on the piperidine ring.
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-4-carboxylic acid: This compound features a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOFFXJMRVMQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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